N-Isopropyl-5-vinylnicotinamide
Description
The compound described in the evidence is N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS: MFCD15529716), a pyridine-3-carboxamide derivative functionalized with a pinacol boronic ester group at the 5-position of the pyridine ring. Key structural and chemical properties include:
- IUPAC Name: N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide.
- Molecular Formula: C₁₈H₂₆BN₂O₃.
- Functional Groups:
- Nicotinamide backbone with an isopropyl carboxamide group.
- Pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position.
This compound is likely used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s role as a coupling partner in forming carbon-carbon bonds .
Properties
IUPAC Name |
5-ethenyl-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-4-9-5-10(7-12-6-9)11(14)13-8(2)3/h4-8H,1H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLALKHYFZDPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=CC(=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-vinylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Isopropyl-5-vinylnicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, hypothetical comparisons can be inferred based on structural analogs of the boronic ester compound:
Key Differences:
Boronic Ester vs. Vinyl Group :
- Boronic esters (Bpin) are electron-deficient and participate in transition-metal-catalyzed cross-couplings.
- Vinyl groups enable π-conjugation and reactivity in polymerization or cycloaddition reactions.
Stability : Boronic esters require anhydrous handling, whereas vinyl derivatives may degrade under UV light or oxidizing conditions.
Critical Notes
- Comparisons above are speculative and based on general organic chemistry principles.
- Data Gaps: No experimental data (e.g., solubility, stability, biological activity) are available from the evidence to support detailed comparisons.
Recommendations for Further Research
To address the original query accurately, additional evidence is required, such as:
- Peer-reviewed studies on N-Isopropyl-5-vinylnicotinamide.
- Comparative analyses of nicotinamide derivatives with vinyl, boronic ester, or other substituents.
- Experimental data on physicochemical properties or synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
